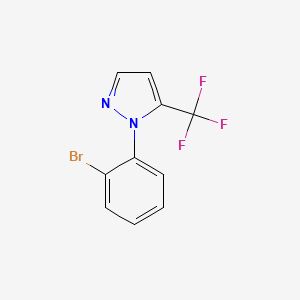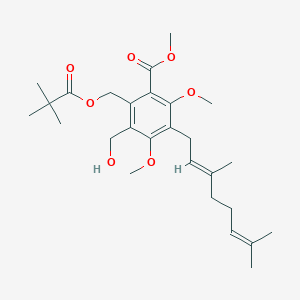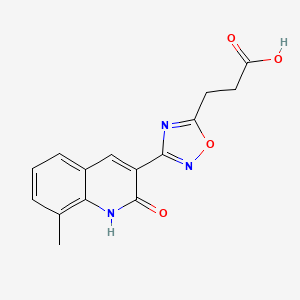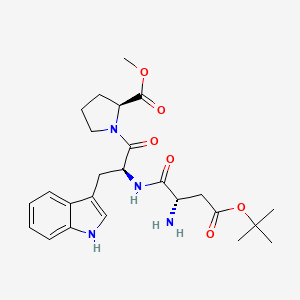
4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid is a synthetic organic compound with the molecular formula C17H13FN2O2. . This compound is characterized by the presence of a quinoline ring substituted with a fluorine atom and a methyl group, as well as an amino group attached to a benzoic acid moiety.
Méthodes De Préparation
The synthesis of 4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions, starting with the appropriate aniline derivative and undergoing cyclization reactions.
Introduction of Fluorine and Methyl Groups: Fluorine and methyl groups are introduced into the quinoline ring through electrophilic substitution reactions.
Attachment of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety is synthesized separately and then coupled with the quinoline derivative through amide bond formation.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard for pharmaceutical testing and quality control.
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory and anti-cancer properties.
Medicinal Chemistry: Researchers investigate its potential as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anti-cancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparaison Avec Des Composés Similaires
4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid can be compared with other similar compounds, such as:
4-((7-Trifluoromethylquinolin-4-yl)amino)benzoic acid: This compound has a trifluoromethyl group instead of a fluorine atom, which may result in different biological activities and chemical properties.
4-((5-Chloro-8-methylquinolin-4-yl)amino)benzoic acid: The presence of a chlorine atom instead of fluorine can affect the compound’s reactivity and interactions with biological targets.
4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzamide: This compound has an amide group instead of a carboxylic acid group, which can influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups on the quinoline ring, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H13FN2O2 |
|---|---|
Poids moléculaire |
296.29 g/mol |
Nom IUPAC |
4-[(5-fluoro-8-methylquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H13FN2O2/c1-10-2-7-13(18)15-14(8-9-19-16(10)15)20-12-5-3-11(4-6-12)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22) |
Clé InChI |
RGQWCSZRTABHBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)F)C(=CC=N2)NC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)

![5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine](/img/structure/B11833864.png)

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)








